3-iodo-1H-indole-2-carbonitrile
Overview
Description
“3-iodo-1H-indole-2-carbonitrile” is an indole-based chemical compound. It has a molecular formula of C9H5IN2 and a molecular weight of 268.05 g/mol . This compound has been attracting attention in various scientific fields due to its diverse range of physical, chemical, and biological properties.
Synthesis Analysis
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have been used for the treatment of various disorders in the human body . The synthesis of indole derivatives has attracted the attention of the chemical community . A new methodology has been developed for the synthesis of 3-amino-1H-indole-2-carboxylates .
Molecular Structure Analysis
The molecular structure of “3-iodo-1H-indole-2-carbonitrile” is based on the indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The compound has a molecular formula of C9H5IN2 .
Chemical Reactions Analysis
Indoles are important types of molecules and natural products that play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Physical And Chemical Properties Analysis
“3-iodo-1H-indole-2-carbonitrile” has a molecular weight of 268.05 g/mol . It has been attracting attention in various scientific fields due to its diverse range of physical, chemical, and biological properties.
Scientific Research Applications
Medium-Ring Synthesis Techniques
Indole derivatives are used as reactants for intramolecular oxidative C-H coupling reactions, which are important in medium-ring synthesis techniques .
Anticancer Immunomodulators
They serve as precursors for the preparation of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators .
Cross-Coupling Reactions
Polysubstituted indole-2-carbonitriles are prepared through cross-coupling reactions, indicating the reactivity of indole derivatives with iodine at position 3 .
Antitubercular Activity
Indole derivatives have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .
Anti-HIV Activity
Novel indolyl and oxochromenyl xanthenone derivatives have been reported for their molecular docking studies as anti-HIV-1 agents .
Plant Hormone Production
Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants, showcasing the biological significance of indole derivatives .
Future Directions
Indole derivatives have gained considerable attention in recent years because of their great importance in biological sciences . They are effective precursors for the synthesis of various indole-fused polycycles . As a metal-free catalyst, “3-iodo-1H-indole-2-carbonitrile” may be a good candidate as an electrocatalyst for glucose electrooxidation .
Mechanism of Action
Target of Action
3-Iodo-1H-indole-2-carbonitrile is a derivative of indole, a heterocyclic compound that is a key building block in many drugs and natural products . Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, including electrophilic substitution, due to the excessive π-electrons delocalization . The reactivity of indole derivatives with iodine at position 3 has been studied using cross-coupling reactions .
Biochemical Pathways
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.
properties
IUPAC Name |
3-iodo-1H-indole-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IN2/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEVAWNETZNAGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453139 | |
Record name | 3-iodo-1H-indole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-1H-indole-2-carbonitrile | |
CAS RN |
51796-65-7 | |
Record name | 3-iodo-1H-indole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodo-1H-indole-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 3-iodo-1H-indole-2-carbonitrile a valuable compound in organic synthesis, particularly for preparing diverse indole derivatives?
A1: 3-Iodo-1H-indole-2-carbonitrile serves as an excellent building block in organic synthesis due to its ability to undergo various cross-coupling reactions. As highlighted in the research [], the iodine atom at the 3-position of the indole ring exhibits high reactivity in reactions like Sonogashira, Suzuki–Miyaura, Stille, and Heck couplings. These reactions allow for the introduction of various substituents at the 3-position, leading to the synthesis of a wide array of di-, tri-, and tetra-substituted indole-2-carbonitriles []. This versatility makes 3-iodo-1H-indole-2-carbonitrile a highly valuable starting material for synthesizing diverse and complex indole derivatives with potential applications in pharmaceuticals and materials science.
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